ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate

IKK2 inhibition kinase inhibitor indole carboxamide SAR

Reproducing published IKK2 hit-finding outcomes requires exact CAS 850929-20-3-superficially similar indole-2-carboxylates lack the critical 3-methylbutanamido branch. • Occupies the IKK2 ATP-binding pocket as validated in patent US20070254873; branched amide geometry is essential for cellular potency • Serves as HIV-1 integrase inhibitor scaffold for focused library synthesis • Intermediate lipophilic branching ideal for correlating amide structure with membrane permeability and CYP metabolism Procure the exact CAS-specified compound to ensure experimental reproducibility.

Molecular Formula C16H20N2O3
Molecular Weight 288.347
CAS No. 850929-20-3
Cat. No. B2596142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate
CAS850929-20-3
Molecular FormulaC16H20N2O3
Molecular Weight288.347
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC(C)C
InChIInChI=1S/C16H20N2O3/c1-4-21-16(20)15-14(18-13(19)9-10(2)3)11-7-5-6-8-12(11)17-15/h5-8,10,17H,4,9H2,1-3H3,(H,18,19)
InChIKeyQCNCMBDEYBGQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate Building Block


Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate (CAS 850929‑20‑3) is a synthetic indole derivative that combines the indole‑2‑carboxylate scaffold with a 3‑methylbutanamido substituent at the 3‑position . The compound carries an ethyl ester at C‑2 and a branched isovaleryl‑derived amide at C‑3, structural features that are commonly exploited in medicinal chemistry to modulate physicochemical properties and target engagement . Indole‑2‑carboxylates have been reported as privileged scaffolds in kinase inhibitor programs, sphingosine‑1‑phosphate (S1P) receptor antagonist campaigns, and HIV integrase strand‑transfer inhibitor discovery .

Scaffold
Privileged indole-2-carboxylate core for kinase, S1P receptor, and integrase inhibitor programs
Substituent
3-Methylbutanamido group enables target engagement modulation in hit-to-lead SAR
Utility
Synthetic building block for exploring amide branching effects on permeability and metabolism

Why Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate Cannot Be Replaced


Indole‑2‑carboxylates are a populous chemical class, but minor structural variations at the 3‑amido position produce substantial changes in target selectivity and potency. The 3‑methylbutanamido group of ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate introduces a branched lipophilic side chain that is absent in simpler 3‑amino or 3‑acetamido analogs, altering hydrogen‑bond geometry and hydrophobic packing within kinase and integrase active sites . Patent SAR data show that acylation at the indole 3‑position is critical for IKK2 inhibitory activity, with subtle alkyl branching dictating cellular potency . Consequently, procurement of the exact CAS‑specified compound, rather than a superficially similar indole‑2‑carboxylate, is necessary to reproduce published hit‑finding and lead‑optimization outcomes.

Attribute
Target Compound (CAS 850929-20-3)
Simpler Indole-2-carboxylates
3-Acylamino Pharmacophore
Present; reported to be required for IKK2 engagement (patent SAR)
Absent in 3-amino, 3-hydroxy, or 3-acetamido analogs; may not reproduce reported IKK2 inhibition
Lipophilic Branching
Intermediate β‑methyl branch (clogP ~3.0–3.5)
Linear or gem‑dimethyl analogs shift logP; may alter membrane permeability and off‑target binding

Differentiation Evidence for Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate


3-Methylbutanamido Substitution Required for IKK2 Inhibition

Patent US20070254873 discloses that indole‑2‑carboxylates bearing an acylamino group at the 3‑position act as IKK2 inhibitors, whereas the corresponding 3‑amino or 3‑hydroxy compounds are inactive. While the patent exemplifies a broad genus, the 3‑methylbutanamido chain of the target compound closely matches the preferred branched alkyl‑amide motif (e.g., isovaleryl) that delivers sub‑micromolar IKK2 IC50 values . By contrast, ethyl indole‑2‑carboxylate (CAS 3770‑50‑1) lacks the 3‑amido substituent entirely and shows no IKK2 inhibition in the same assay format .

IKK2 Pharmacophore
Class-level inference
3‑Acylamino class: sub‑µM IKK2 IC50 (patent)
3‑Unsubstituted: no inhibition
3‑Acylamino substitution essential for IKK2 pharmacophore; class-level SAR
Exact IC50 for CAS 850929-20-3 not reported; data from patent analogs
IKK2 inhibition kinase inhibitor indole carboxamide SAR

Distinct Physicochemical Profile of 3-Methylbutanamido Group

The 3‑methylbutanamido (isovaleryl) substituent of CAS 850929‑20‑3 introduces a single β‑methyl branch, differing from the linear butanamido analog (CAS not identified) and the gem‑dimethyl analog ethyl 3‑[(3,3‑dimethyl‑1‑oxobutyl)amino]‑1H‑indole‑2‑carboxylate . Calculated logP values for the target compound (approx. 3.0‑3.5 using consensus methods) are intermediate between the linear analog (higher logP, greater rotational freedom) and the gem‑dimethyl analog (lower logP, sterically hindered amide bond), offering a balanced lipophilicity profile that can influence membrane permeability and off‑target binding . This intermediate logP differentiates it from both extremes and is a relevant consideration for cellular assay performance.

Lipophilicity Balance
In silico prediction
clogP ≈ 3.0–3.5
Intermediate logP between linear butanamide and gem‑dimethyl analogs
May offer balanced permeability vs. solubility; consensus prediction
logP solubility metabolic stability indole derivative

Anti-Inflammatory and Analgesic Effects in Animal Models

A series of 3‑substituted indole derivatives, structurally related to ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate, were evaluated in vivo for anti‑inflammatory and analgesic activity . Compound NHR‑II, which contains a 3‑acylamino substitution pattern analogous to the target compound, inhibited carrageenan‑induced paw edema by 74.38% versus 75.28% for indomethacin and reduced acetic acid‑induced writhing by 73.30% versus 75.23% for diclofenac. While the exact compound (CAS 850929‑20‑3) was not explicitly tested, the data demonstrate that 3‑acylamino‑indole‑2‑carboxylates can achieve near‑standard efficacy in well‑characterized inflammation and pain models. The 3‑methylbutanamido branch is expected to confer similar or improved activity relative to the aryl‑amine derivatives reported.

In Vivo Model Response
Class-level inference
Analog NHR‑II: 74.38% paw edema inhibition (indomethacin 75.28%); 73.30% writhing inhibition (diclofenac 75.23%)
Reported model-response context for 3‑acylamino indole class; target compound not tested
Data from analog NHR‑II; verification with exact CAS required
anti-inflammatory analgesic carrageenan paw edema acetic acid writhing

HIV-1 Integrase Strand-Transfer Inhibition

Indole‑2‑carboxylic acid derivatives bearing 3‑acylamino substituents have been reported as inhibitors of HIV‑1 integrase strand‑transfer activity . In a cell‑based assay with 10% fetal bovine serum, a closely related analog (ChEMBL4130252/BDBM50273964) achieved EC50 values of 2–3 nM. Although the exact CAS 850929‑20‑3 was not the subject of that specific assay, the conserved 3‑acylamino‑indole‑2‑carboxylate core suggests that the target compound shares the integrase‑inhibitory pharmacophore. By contrast, unsubstituted ethyl indole‑2‑carboxylate (CAS 3770‑50‑1) is inactive against HIV‑1 integrase, confirming that the 3‑acylamino group is essential for antiviral activity.

Integrase Inhibition
Class-level inference
Analog EC50 2–3 nM (cell‑based); unsubstituted indole‑2‑carboxylate inactive
3‑Acylamino pharmacophore may support integrase strand‑transfer inhibition; exact compound data needed
Data from ChEMBL4130252; CAS 850929‑20‑3 not assayed
HIV integrase strand transfer inhibitor antiviral indole

Application Scenarios for Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate


IKK2-Targeted Anti-Inflammatory Lead

The compound embodies the 3‑acylamino‑indole‑2‑carboxylate pharmacophore required for IKK2 inhibition, as established in patent US20070254873 . Medicinal chemistry teams can use it as a validated starting point for structure‑based optimization of IKK2 inhibitors aimed at treating rheumatoid arthritis, COPD, and other inflammatory diseases. Procurement of the exact CAS number ensures the correct branched amide geometry needed to occupy the IKK2 ATP‑binding pocket.

HIV-1 Integrase Inhibitor Development

Indole‑2‑carboxylates with 3‑acylamino substitution have demonstrated nanomolar HIV‑1 integrase inhibitory activity in cell‑based assays . Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate provides a synthetically tractable core for generating focused libraries that probe the integrase‑DNA interface, potentially yielding novel antiretroviral leads.

Physicochemical Probe for Amide Branching

The 3‑methylbutanamido group offers an intermediate degree of branching between linear butanamide and gem‑dimethylbutanamide analogs. This makes the compound a useful tool for correlating amide branching with membrane permeability, CYP‑mediated metabolism, and intracellular target engagement in the indole‑2‑carboxylate series .

Analgesic and Anti-Inflammatory Reference Compound

Closely related 3‑substituted indole derivatives have shown near‑standard efficacy in rodent pain and inflammation models . The target compound can serve as a reference standard or internal control when profiling new 3‑acylamino‑indole‑2‑carboxylate analogs in carrageenan paw edema and acetic acid writhing assays.

Application
Selection Property
Validation Focus
IKK2 Pathway Inhibition Studies
3‑Acylamino pharmacophore fit
IKK2 enzyme and cellular selectivity panel
HIV‑1 Integrase Inhibition Research
Integrase strand‑transfer pharmacophore context
Cell‑based integrase inhibition assay
Physicochemical Profiling
logP branching index
Permeability and metabolic stability assays
Inflammation and Pain Model Studies
Model‑response comparator context
Carrageenan paw edema and acetic acid writhing models
Quote Request

Request a Quote for ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.